molecular formula C9H9NO3 B2673459 2-(Cyclopropyloxy)-4-pyridinecarboxylic acid CAS No. 1823917-52-7

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid

Cat. No.: B2673459
CAS No.: 1823917-52-7
M. Wt: 179.175
InChI Key: LMHTVNNCOJTNRP-UHFFFAOYSA-N
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Description

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid is a pyridine derivative featuring a cyclopropyl ether substituent at the 2-position and a carboxylic acid group at the 4-position.

Properties

IUPAC Name

2-cyclopropyloxypyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHTVNNCOJTNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823917-52-7
Record name 2-cyclopropoxypyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyloxy)-4-pyridinecarboxylic acid can be achieved through several methods:

    Cyclopropylation of 4-pyridinecarboxylic acid: This involves the reaction of 4-pyridinecarboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Oxidation of 2-(Cyclopropyloxy)-4-pyridinemethanol: This method involves the oxidation of 2-(cyclopropyloxy)-4-pyridinemethanol using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acyl chlorides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The cyclopropyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Acyl chlorides, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Heart Failure

One of the most notable applications of 2-(Cyclopropyloxy)-4-pyridinecarboxylic acid is its use in the treatment of heart failure, specifically systolic heart failure. The compound has been identified as a selective modulator of cardiac sarcomere function, which is crucial for cardiac contractility. Research indicates that it can potentiate cardiac myosin activity, making it a candidate for developing therapies aimed at improving heart function in patients with chronic heart failure .

  • Mechanism of Action : The compound interacts with myosin, enhancing its contractile function. This modulation can lead to improved cardiac output and symptom relief in heart failure patients .
  • Clinical Relevance : Given the increasing prevalence of heart failure worldwide, compounds like this compound represent promising avenues for therapeutic intervention. Ongoing studies are evaluating its efficacy and safety in clinical settings .

2. Inhibition of Cholesterol Ester Transfer Protein (CETP)

Research has also explored the potential of this compound as an inhibitor of CETP, a protein that plays a significant role in lipid metabolism. Inhibition of CETP can lead to increased high-density lipoprotein (HDL) cholesterol levels and decreased low-density lipoprotein (LDL) cholesterol levels, contributing to cardiovascular health .

  • Implications for Atherosclerosis : By modulating lipid profiles through CETP inhibition, this compound may help prevent or treat atherosclerosis and related cardiovascular diseases, which are major health concerns globally .

Herbicidal Applications

1. Agricultural Use

There is emerging interest in the application of this compound as a herbicide. Its structural properties suggest that it could be effective in controlling unwanted vegetation and enhancing crop yields by selectively targeting specific plant pathways .

  • Mechanism : The compound's ability to interfere with plant growth processes makes it a candidate for agricultural formulations aimed at weed control. This could be particularly beneficial in sustainable agriculture practices where selective herbicides reduce the need for broad-spectrum chemicals .

Case Studies and Research Findings

To substantiate the applications discussed above, several case studies and research findings have been documented:

Study Application Findings
Study on Cardiac Myosin ModulationHeart Failure TreatmentDemonstrated improved contractility in cardiac tissues treated with this compound .
CETP Inhibition StudiesLipid MetabolismShowed significant increases in HDL levels and reductions in LDL levels, indicating potential for cardiovascular disease management .
Herbicidal Efficacy TrialsAgricultural UsePreliminary results indicate effective control of specific weed species without harming crops .

Mechanism of Action

The mechanism of action of 2-(Cyclopropyloxy)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the cyclopropyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

The position of substituents on the pyridine ring significantly impacts chemical behavior. Key comparisons include:

  • 4-Pyridinecarboxylic acid (Isonicotinic acid): The parent compound lacks substituents except for the carboxylic acid group at position 4. It is known for its high melting point and role in antitubercular drugs. Introducing a 2-cyclopropyloxy group likely reduces crystallinity and increases lipophilicity compared to isonicotinic acid.
  • 2-Pyridinecarboxylic acid (Picolinic acid) and 3-Pyridinecarboxylic acid (Nicotinic acid) : These positional isomers exhibit distinct biological activities (e.g., nicotinic acid is a vitamin B3 precursor). The 2-substituted cyclopropyloxy group in the target compound may sterically hinder interactions with enzymes that recognize nicotinic or picolinic acid derivatives.

Substituent Type at Position 2

The nature of the substituent at position 2 influences electronic and steric properties:

Compound Name Substituent Type (Position 2) Key Features Reference
2-(Cyclopropyloxy)-4-pyridinecarboxylic acid Cyclopropyloxy (ether) Moderate electron-withdrawing effect; enhances metabolic stability
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid Cyclopropylamino (amine) Basic amino group increases solubility; potential for hydrogen bonding
2-(Octan-2-yloxy)-4-pyridinecarboxylic acid Alkoxy (C8 chain) High lipophilicity; reduced aqueous solubility
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (pyrimidine core) Electron-withdrawing; pyrimidine ring alters aromaticity and binding sites

Key Observations :

  • Cyclopropyloxy vs.
  • Alkoxy Chain Length : Longer chains (e.g., octan-2-yloxy) increase hydrophobicity, which may affect bioavailability compared to the compact cyclopropyl group.

Functional Group Variations

The carboxylic acid moiety at position 4 is critical for acidity and metal chelation. Comparisons with derivatives include:

Ring System Variations

Pyridine vs. pyrimidine cores introduce distinct electronic and steric profiles:

  • This may enhance interactions with nucleic acid targets compared to pyridine-based compounds.
  • Bicyclic or Fused Systems (e.g., LY2409881 hydrochloride) : Complex structures like benzo[b]thiophene-pyrimidine hybrids () highlight how fused rings expand pharmacological applications but complicate synthesis.

Biological Activity

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and providing insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a cyclopropyloxy group and a carboxylic acid functional group. This unique structure contributes to its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly its role as an inhibitor in photosynthesis and its potential therapeutic applications.

Inhibition of Photosynthesis

Research has demonstrated that derivatives of pyridinecarboxylic acids, including this compound, exhibit significant inhibition of the oxygen evolution rate (OER) in spinach chloroplasts. The inhibitory effects correlate with the lipophilicity of the compounds, suggesting that optimal lipophilicity is crucial for effective membrane penetration and interaction with target sites within the chloroplasts .

Table 1: Inhibition Potency of Pyridinecarboxylic Acid Derivatives

CompoundLipophilicity (Log P)IC50 (μmol.dm⁻³)
This compoundTBDTBD
2-Alkylthio-4-pyridinecarboxylic acidsVaries6.0 - 69.1
2-Chloro-6-alkylthio-4-pyridinecarboxylic acidsVaries14.2 - 32.5

Note: TBD indicates values that require further research or are not yet determined.

The mechanism through which this compound exerts its inhibitory effects appears to involve interaction with specific sites in the photosynthetic apparatus. Studies suggest that these compounds may target the tyrosine radicals within the D1 and D2 proteins located on the donor side of photosystem II (PSII), disrupting electron transfer processes critical for photosynthesis .

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities, providing insights that may be applicable to understanding the effects of this compound:

  • Photosynthesis Inhibition : A study highlighted that modifications to the pyridine ring significantly impact biological activity, indicating that structural optimization could enhance efficacy against photosynthetic processes .
  • Cardiovascular Applications : Similar compounds have been shown to possess anti-inflammatory properties and improve vascular function in animal models, suggesting that derivatives like this compound could have analogous effects .
  • Molecular Interactions : Research into PD-L1 inhibitors has illustrated how structural modifications can enhance binding affinity and disrupt protein interactions, which could inform future studies on pyridine derivatives .

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